molecular formula C9H7FN2 B1444018 8-Fluoroquinolin-2-amine CAS No. 1342095-20-8

8-Fluoroquinolin-2-amine

Cat. No.: B1444018
CAS No.: 1342095-20-8
M. Wt: 162.16 g/mol
InChI Key: ACADMXUUZZORGE-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-2-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-2-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution of a suitable quinoline precursor with a fluorinating agent. For example, the reaction of 8-chloroquinoline with potassium fluoride in the presence of a phase-transfer catalyst can yield 8-fluoroquinoline, which can then be aminated to form this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinolin-2-amine undergoes various chemical reactions

Biological Activity

8-Fluoroquinolin-2-amine is a fluorinated derivative of quinoline, recognized for its significant biological activity, particularly as an antimicrobial agent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antibacterial and anticancer properties. The following sections will delve into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

This compound has the molecular formula C9H7FN2 and a molecular weight of approximately 162.16 g/mol. The structure features a fluorine atom at the 8-position of the quinoline ring and an amino group at the 2-position. Various synthetic methods have been optimized to enhance yield and purity, making this compound accessible for research and industrial applications.

Synthesis Methods:

  • Cyclization Reactions: Commonly used to form the quinoline core.
  • Halogen Displacement: Involves replacing halogen atoms with other functional groups.
  • Direct Fluorination: Introduces fluorine into the quinoline structure to enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits strong antimicrobial activity, particularly against Gram-negative and Gram-positive bacteria. The mechanism of action primarily involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This suggests that this compound could be effective against various bacterial infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli4 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Potential

In addition to its antibacterial properties, studies have shown that compounds with similar structures to this compound possess anticancer activities. These compounds can interfere with cellular processes critical for cancer cell proliferation. For instance, they have demonstrated efficacy in inhibiting cancer cell lines such as H-460 (non-small-cell lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer) .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 Value (µM)Reference
Compound AH-4600.03
Compound BHT-290.55
Compound CHepG20.33

Case Studies

A notable study highlighted the effectiveness of this compound derivatives in treating bacterial infections resistant to conventional antibiotics. In a clinical setting, derivatives showed promising results against multi-drug resistant strains, indicating their potential role in addressing antibiotic resistance issues .

Another case involved evaluating the compound's effects on various cancer cell lines, where it was found to induce apoptosis in treated cells while sparing normal cells, suggesting a favorable safety profile for potential therapeutic use .

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of this compound. Understanding its interactions with human cellular targets will be crucial for optimizing its efficacy as an antimicrobial agent and minimizing potential side effects. Additionally, exploring structural modifications may enhance its biological activity and broaden its therapeutic applications.

Properties

IUPAC Name

8-fluoroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACADMXUUZZORGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734740
Record name 8-Fluoroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342095-20-8
Record name 8-Fluoroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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